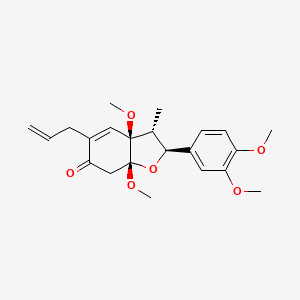
Piperenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperenone is an organic compound with the chemical formula C22H28O6. It is a white crystalline solid known for its strong aromatic odor. This compound contains a ketone group (C=O) and is widely used in the fragrance industry. Additionally, it serves as a precursor for synthesizing other organic compounds, making it significant in chemical research .
准备方法
Synthetic Routes and Reaction Conditions: Piperenone can be synthesized through two primary methods:
Catalytic Acetylation of Fumaric Anhydride in Vanilla Essential Oil: This method involves the catalytic acetylation of fumaric anhydride present in vanilla essential oil.
Oxidation of β-Pinene: Another method involves the oxidation of β-pinene, a component of turpentine oil.
Industrial Production Methods: Both methods are relatively straightforward and yield high production rates. The catalytic acetylation method is particularly favored in industrial settings due to its efficiency and cost-effectiveness .
化学反应分析
Piperenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group into an alcohol group.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents can be used depending on the desired substitution product
Major Products: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Piperenone has diverse applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organic compounds.
Biology: this compound’s properties make it useful in studying biological processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its anti-platelet-activating factor activities.
Industry: Beyond fragrances, this compound is used in the production of various industrial chemicals
作用机制
Piperenone exerts its effects through various mechanisms:
Molecular Targets: It acts as an antagonist to platelet-activating factor, inhibiting its activity.
Pathways Involved: The inhibition of platelet-activating factor pathways is a key mechanism by which this compound exerts its biological effects
相似化合物的比较
Piperenone can be compared with other similar compounds such as piperine and piperonyl butoxide:
Piperine: Found in black pepper, piperine has similar aromatic properties but differs in its biological activities and applications.
Piperonyl Butoxide: Used as a pesticide synergist, it shares structural similarities with this compound but has distinct uses and effects .
Uniqueness: this compound’s unique combination of aromatic properties and biological activities makes it distinct from other similar compounds. Its versatility in various applications further highlights its uniqueness .
属性
IUPAC Name |
(2S,3R,3aS,7aR)-2-(3,4-dimethoxyphenyl)-3a,7a-dimethoxy-3-methyl-5-prop-2-enyl-3,7-dihydro-2H-1-benzofuran-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-7-8-16-12-21(26-5)14(2)20(28-22(21,27-6)13-17(16)23)15-9-10-18(24-3)19(11-15)25-4/h7,9-12,14,20H,1,8,13H2,2-6H3/t14-,20+,21+,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGFCSHMPLAHTK-WBBCYVCWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2(C1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](O[C@]2([C@@]1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Piperenone and where is it found?
A1: this compound is a neolignan, a type of natural product, first isolated from the plant Piper futokadzura. [, ] It has also been identified in Piper attenuatum fruits. []
Q2: What is the chemical structure of this compound?
A2: this compound is characterized as 5-allyl-3a, 7a-dimethoxy-2-(3, 4-dimethoxyphenyl)-3-methyl-2, 3, 3a, 6, 7, 7a-hexahydro-6-oxobenzofuran. [] The molecule possesses four asymmetric carbons, with the configurations at C-2 and C-3 deduced to be S-arrangements. []
Q3: What biological activities have been reported for this compound?
A3: this compound has demonstrated activity as an insect antifeedant. [, ] Research suggests it may also possess some antiviral properties, specifically against the Hepatitis B virus (HBV). A study found that at a concentration of 50 μM, this compound was able to suppress HBV e antigen production in vitro. [, ] Additionally, this compound has shown potential as a free radical scavenger in vitro, displaying activity against 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) radicals. []
Q4: Are there any other neolignans found alongside this compound?
A5: Yes, several other neolignans have been identified in the same plants as this compound. For example, Piper attenuatum fruits were found to contain denudatin B, iso-4’, 5’-dimethoxy-3, 4-methylenedioxy-2’-oxo-Δ3’,5’,8’-8.1’-lignan, lancifolin D, denudatin A, wallichinin, lancifolin C, 2-oxo-piperol B, and piperkadsin A. [] Similarly, Piper kadsura yielded compounds like futoquinol, (-)-galbelgin, meso-galgravin, piperlactam S, futoenone, and (+)-crotepoxide. [, ] Some of these neolignans displayed their own biological activities, such as antiviral and radical scavenging properties. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
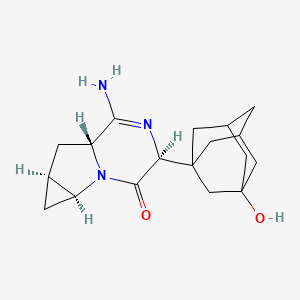

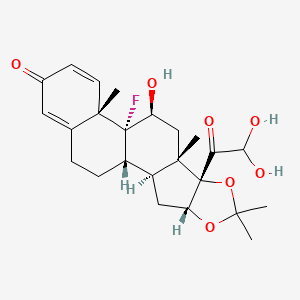
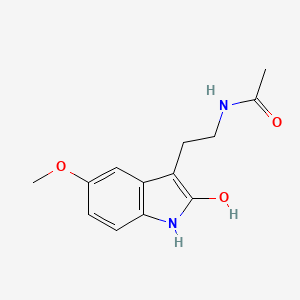
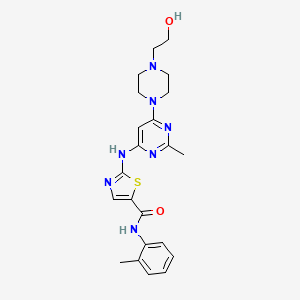
![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)
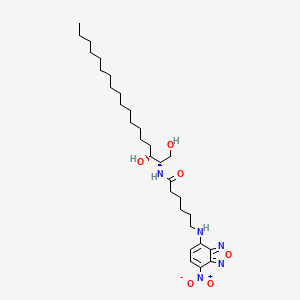
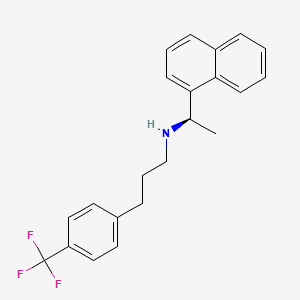
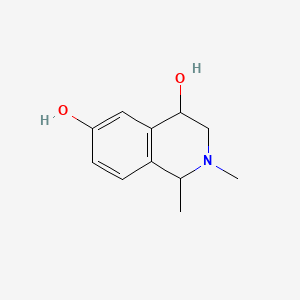
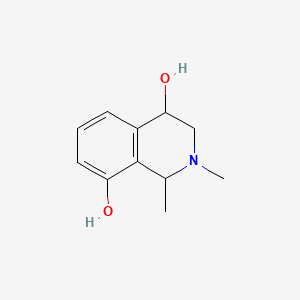
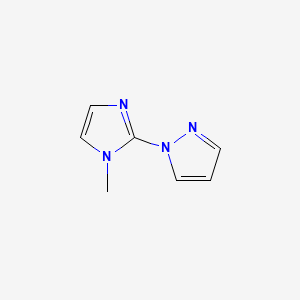
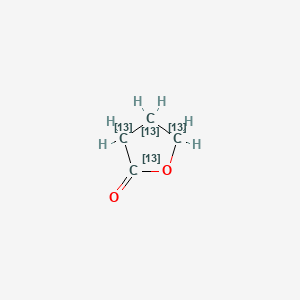
![3-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-4-methoxybenzenesulfonic Acid](/img/structure/B569079.png)
![2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-diMethylethoxy)carbonyl]aMino]-D-threo-hexonic Acid](/img/structure/B569080.png)
